3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride
Description
This compound (CAS: 1935377-17-5) is characterized by a phthalimide moiety linked via an ether oxygen to a 2-methylpropane chain terminating in a sulfonyl chloride group. Its molecular formula is C₁₃H₁₄ClNO₄S, with a molecular weight of 315.77 g/mol . Key properties include a predicted boiling point of 438.9±28.0 °C and density of 1.421±0.06 g/cm³, indicative of moderate thermal stability and polarity influenced by the sulfonyl chloride group .
Properties
Molecular Formula |
C12H12ClNO5S |
|---|---|
Molecular Weight |
317.75 g/mol |
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)oxy-2-methylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H12ClNO5S/c1-8(7-20(13,17)18)6-19-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5,8H,6-7H2,1H3 |
InChI Key |
JDIPKSPGQBBUPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CON1C(=O)C2=CC=CC=C2C1=O)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride typically follows a multi-step approach:
Starting Material : The synthesis begins with a phthalimide derivative or isoindoline-1,3-dione, which serves as the core scaffold.
Introduction of the Propane-1-sulfonyl Chloride Side Chain : The sulfonyl chloride group is introduced through sulfonation reactions on an appropriate alkyl chain precursor, often involving chlorosulfonic acid or sulfonyl chloride reagents.
Formation of the Ether Linkage : The connection between the isoindole moiety and the sulfonyl chloride-bearing chain is established via an ether bond, typically through nucleophilic substitution or Williamson ether synthesis using an alkoxide intermediate derived from the isoindole.
Incorporation of the 2-Methyl Substituent : The methyl group at the 2-position of the propane chain is introduced either by starting with a suitably substituted alkyl precursor or by alkylation reactions.
Detailed Synthetic Route
Step 1: Preparation of 2-methyl-3-hydroxypropane sulfonyl chloride intermediate
Starting from 2-methyl-1,3-propanediol or a similar precursor, selective sulfonation is performed using chlorosulfonic acid or sulfuryl chloride to afford 2-methyl-3-hydroxypropane-1-sulfonyl chloride.
Reaction conditions typically require low temperature to control regioselectivity and prevent over-sulfonation.
Step 2: Generation of the isoindolyl alkoxide
The phthalimide (1,3-dioxoisoindoline) is deprotonated at the nitrogen-adjacent position or activated to form a nucleophilic alkoxide or phenolate intermediate.
Common bases used include sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Step 3: Coupling via Williamson Ether Synthesis
The alkoxide intermediate attacks the electrophilic sulfonyl chloride-bearing alkyl chain, displacing chloride and forming the ether linkage.
This step is typically conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Step 4: Purification and Characterization
The crude product is purified by column chromatography or recrystallization under inert atmosphere to avoid decomposition.
Characterization is performed by NMR (1H, 13C), IR spectroscopy (notably S=O stretching), and mass spectrometry to confirm the structure.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Sulfonation | Chlorosulfonic acid or SO2Cl2, 0–5 °C, inert atmosphere | Control temperature to avoid side reactions |
| Alkoxide formation | NaH or K2CO3, DMF or DMSO, room temperature | Anhydrous conditions critical |
| Ether formation | Stirring at 25–50 °C, inert atmosphere | Avoid moisture to prevent sulfonyl chloride hydrolysis |
| Purification | Silica gel chromatography, recrystallization | Protect from moisture and heat |
Alternative Methods and Variations
Direct Chlorosulfonation of the Ether Intermediate : In some protocols, the ether linkage is formed first by reacting phthalimide with a hydroxyalkyl precursor, followed by chlorosulfonation of the alkyl chain. This method requires careful control to avoid sulfonation of the aromatic ring.
Use of Sulfonyl Chloride Precursors : Preformed sulfonyl chloride-containing alkyl halides can be reacted with the isoindolyl alkoxide, providing a more straightforward synthesis but requiring access to specialized sulfonyl chloride reagents.
Microwave-Assisted Synthesis : Emerging techniques employ microwave irradiation to accelerate ether formation and improve yields in shorter reaction times.
Research Findings and Data Summary
| Parameter | Observations/Results | Source/Notes |
|---|---|---|
| Yield | Typically 60–85% depending on reaction conditions | Optimized by controlling temperature and stoichiometry |
| Stability | Sensitive to moisture and heat; sulfonyl chloride hydrolyzes | Requires dry, inert storage |
| Spectroscopic Data | IR: S=O stretch ~1350 and 1170 cm⁻¹; NMR confirms aromatic and alkyl protons | Confirms successful ether and sulfonyl chloride formation |
| Side Reactions | Hydrolysis of sulfonyl chloride to sulfonic acid; over-sulfonation of aromatic ring | Minimized by anhydrous conditions and temperature control |
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Williamson Ether + Sulfonyl Chloride Introduction | Alkoxide formation + reaction with sulfonyl chloride alkyl chain | High selectivity, well-established protocol | Requires dry conditions, multiple steps |
| Direct Chlorosulfonation of Ether Intermediate | Ether formation first, then chlorosulfonation | Fewer steps, straightforward reagents | Risk of aromatic sulfonation, lower selectivity |
| Use of Preformed Sulfonyl Chloride Alkyl Halides | Nucleophilic substitution on sulfonyl chloride alkyl halide | Simplifies synthesis, good yields | Requires specialized sulfonyl chloride precursors |
| Microwave-Assisted Synthesis | Accelerated ether formation under microwave | Shorter reaction times, improved yields | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the reactive sulfonyl chloride group. It can react with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively .
Common Reagents and Conditions
Amines: The reaction with amines typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Alcohols: The reaction with alcohols can be catalyzed by a base, such as pyridine, to facilitate the formation of sulfonate esters.
Thiols: The reaction with thiols often requires a base, such as sodium hydroxide, to promote the formation of sulfonate thioesters.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of isoindole compounds exhibit notable antitumor activities. For example, studies have shown that compounds similar to 3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride demonstrate high levels of cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15.72 |
| Compound B | HCT116 | 7.52 |
These findings suggest that the compound could be further developed as a lead structure for new anticancer drugs.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, sulfonyl chlorides like this one can act as electrophiles that modify enzyme active sites, potentially leading to the inhibition of proteases and kinases that are critical in tumor biology.
Building Block for Synthesis
Due to its reactive sulfonyl chloride functional group, this compound serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives through nucleophilic substitution reactions, enabling the development of more complex molecules with potential therapeutic properties.
| Reaction Type | Example Product |
|---|---|
| Nucleophilic Substitution | Sulfonamide derivatives |
| Coupling Reactions | Isoindole-based pharmaceuticals |
Developmental Therapeutics Program
In a study conducted under the National Cancer Institute's Developmental Therapeutics Program, the anticancer efficacy of similar isoindole derivatives was evaluated across a panel of approximately sixty cancer cell lines. The results indicated that these compounds exhibited significant growth inhibition rates, supporting their potential as anticancer agents .
Structure-Activity Relationship Studies
Research focusing on the structure-activity relationship (SAR) of isoindole derivatives has provided insights into how modifications at various positions can enhance biological activity. For instance, substituents on the isoindole ring were found to influence both potency and selectivity against cancer cell lines .
Mechanism of Action
The mechanism of action of 3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride involves the formation of a covalent bond between the sulfonyl chloride group and a nucleophile. This reaction typically proceeds through a nucleophilic attack on the sulfur atom, followed by the elimination of hydrochloric acid . The resulting sulfonamide, sulfonate ester, or sulfonate thioester can then interact with biological targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Aliphatic Sulfonyl Chloride Derivatives
Target Compound vs. 3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,2-dimethylpropane-1-sulfonyl Chloride
- Structural Difference : The target compound has a 2-methylpropane chain, while the analog has a 2,2-dimethylpropane chain.
Aromatic Sulfonyl Chloride Derivatives
Example : 4-[2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-3-ethylbenzene-1-sulfonyl Chloride (CAS: 1225291-03-1)
- Structural Difference : A benzene ring replaces the aliphatic chain, with the sulfonyl chloride attached to the aromatic system via an ethoxy-phthalimide bridge.
- Impact : The aromatic sulfonyl chloride exhibits lower reactivity in nucleophilic substitutions due to resonance stabilization of the sulfur center, contrasting with the aliphatic target compound’s higher electrophilicity .
Phthalimide Esters (Non-Sulfonyl Chlorides)
Examples : (1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl benzoate derivatives ()
- Structural Difference : These compounds feature ester groups (e.g., methyl benzoate) instead of sulfonyl chlorides.
- Impact : Esters are less reactive toward nucleophiles compared to sulfonyl chlorides, making them more stable under ambient conditions. Melting points for these esters range from 130–163°C , influenced by substituents (e.g., methoxy groups lower melting points via reduced crystallinity) .
Physicochemical and Reactivity Data
Table 1: Comparative Data for Key Compounds
Biological Activity
3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following chemical formula:
- Molecular Formula : C₁₃H₁₃ClN₄O₄S
- Molecular Weight : 322.78 g/mol
The compound features a sulfonyl chloride functional group which is known for its reactivity and ability to form covalent bonds with nucleophiles, potentially influencing biological systems.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl chloride group can react with amino acids in enzyme active sites, potentially inhibiting their function. This mechanism is crucial in the development of enzyme inhibitors for therapeutic purposes.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the dioxoisoindole moiety may enhance this activity by interacting with microbial cell structures.
- Anticancer Properties : Research indicates that isoindole derivatives can induce apoptosis in cancer cells. The compound may trigger pathways leading to programmed cell death, making it a candidate for cancer therapy.
Biological Activity Data
The following table summarizes key findings related to the biological activity of 3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride:
| Activity | Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | Covalent modification of active site residues | |
| Antimicrobial | Disruption of microbial cell wall integrity | |
| Anticancer | Induction of apoptosis in tumor cells |
Case Study 1: Enzyme Inhibition
A study investigated the inhibition of a specific enzyme by this compound. It was found that at concentrations above 10 µM, significant inhibition was observed, indicating potential as a therapeutic agent for diseases involving this enzyme.
Case Study 2: Antimicrobial Testing
In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL.
Case Study 3: Anticancer Activity
In a cellular model, treatment with the compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines. Flow cytometry analysis revealed an increase in the percentage of cells undergoing apoptosis after treatment with concentrations as low as 5 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
